molecular formula C7H5FN2O B1344621 4-Fluoro-1H-indazol-5-OL CAS No. 478838-63-0

4-Fluoro-1H-indazol-5-OL

Cat. No. B1344621
CAS RN: 478838-63-0
M. Wt: 152.13 g/mol
InChI Key: LMCVLLSQSMSLNV-UHFFFAOYSA-N
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Description

“4-Fluoro-1H-indazol-5-OL” is a chemical compound with the molecular formula C7H5FN2O . It is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-indazol-5-OL” includes a fluorine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the fifth carbon . The exact mass of the compound is 152.038589 .


Chemical Reactions Analysis

The chemical reactions involving indazoles are influenced by their tautomeric forms. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . This tautomerism greatly influences the synthesis, reactivity, and physical properties of indazoles .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 343.0±22.0 °C at 760 mmHg, and a flash point of 161.3±22.3 °C . The molecular weight of the compound is 152.126 .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

properties

IUPAC Name

4-fluoro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCVLLSQSMSLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indazol-5-OL

Synthesis routes and methods

Procedure details

A 6N aqueous sodium hydroxide solution (5 ml, 30 mmol) was added dropwise to a solution of 1-acetyl-4-fluoro-1H-indazol-5-yl acetate (995 mg, 3.78 mmol) in methanol (5 ml)-tetrahydrofuran (5 ml) at room temperature, and the resulting mixture was stirred for 3.5 hours while being maintained at room temperature. The resulting reaction solution was adjusted to pH 5 to 6 by dropwise addition of a 1N aqueous hydrochloric acid solution (about 25 ml) and extracted with ethyl acetate, and the organic layer was washed with an aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and then filtered. The filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate) to obtain 4-fluoro-1H-indazol-5-ol (219 mg, 38%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1-acetyl-4-fluoro-1H-indazol-5-yl acetate
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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